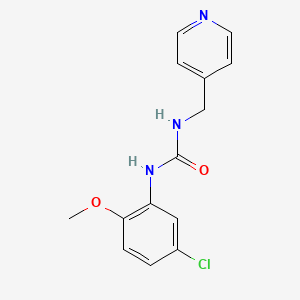![molecular formula C17H11ClN2O4 B5309410 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol, also known as CQNO, is a chemical compound that has been used in scientific research for many years. CQNO is a member of the quinoline family of compounds, which are known for their diverse biological activities.
作用机制
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol is known to interact with metal ions, particularly copper and iron, through the formation of a chelate complex. This interaction results in the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues. The ROS generated by 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol have been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
实验室实验的优点和局限性
One advantage of using 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol in lab experiments is its high selectivity for metal ions, particularly copper and iron. This selectivity makes it a useful tool for studying the role of metal ions in biological systems. Another advantage is its ability to generate ROS, which can be used to induce cell death in cancer cells. However, one limitation of using 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol is its potential toxicity, particularly at high concentrations. Careful consideration should be given to the appropriate concentration to use in lab experiments.
未来方向
There are many potential future directions for research on 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol. One area of interest is the development of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol-based therapies for cancer treatment. Another area of interest is the use of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol as a tool for studying the role of metal ions in biological systems. Further research is also needed to better understand the mechanisms of action of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol and its potential toxicity.
合成方法
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol can be synthesized through a variety of methods, including the condensation reaction of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 2-aminophenol, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-dihydroxyquinoline with 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of a base. Both methods have been used successfully to synthesize 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol.
科学研究应用
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent. In addition, 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[(E)-2-(5-chloro-2-hydroxy-3-nitrophenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-7-10(17(22)15(8-11)20(23)24)5-6-12-9-16(21)13-3-1-2-4-14(13)19-12/h1-9,22H,(H,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNAXCVWHGUIA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)


![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-(2-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5309393.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5309407.png)

![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}benzonitrile](/img/structure/B5309419.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5309424.png)
![N-(4-chlorophenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5309429.png)
![methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5309435.png)